Octandial

Descripción general

Descripción

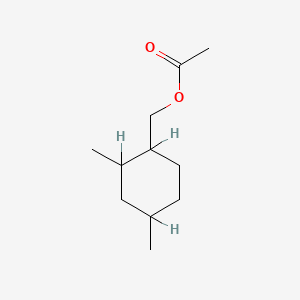

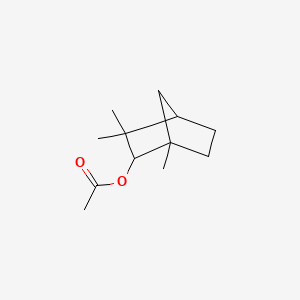

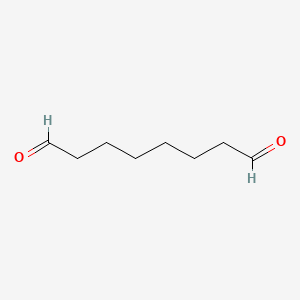

Octanedial, also known as suberaldehyde, is an organic compound with the molecular formula C8H14O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. Octanedial is a colorless liquid that is used in various chemical reactions and industrial applications due to its reactivity and versatility.

Aplicaciones Científicas De Investigación

Octanedial has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including polymers and pharmaceuticals.

Biology: Studied for its potential antimicrobial properties and its role in biochemical pathways.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

- Role : It exerts an antimicrobial effect due to its amphiphilic structure, which allows interactions with both the cream base and microbial cells .

- Resulting Changes : The consistency and stability of the cream may be slightly impaired due to these interactions .

- Affected Pathways : While specific biochemical pathways are not explicitly mentioned, the antimicrobial activity of 1,2-octanediol is directly linked to the length of its alkyl chain. Longer alkyl chains enhance antimicrobial efficacy .

Target of Action

Mode of Action

Biochemical Pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oxidation of Octane: One common method for preparing octanedial involves the oxidation of octane. This process typically uses strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to convert octane into octanedial.

Hydroformylation of 1-Octene: Another method involves the hydroformylation of 1-octene, where 1-octene reacts with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium catalyst to form octanedial.

Industrial Production Methods

Industrial production of octanedial often employs the hydroformylation method due to its efficiency and scalability. The process involves:

Catalyst Preparation: A rhodium-based catalyst is prepared and activated.

Reaction Setup: 1-Octene, carbon monoxide, and hydrogen are introduced into a reactor containing the catalyst.

Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and pressures (10-30 atm) to ensure optimal conversion rates.

Product Isolation: The resulting octanedial is separated from the reaction mixture through distillation or other purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Octanedial can undergo further oxidation to form octanoic acid. This reaction typically uses oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reduction of octanedial can yield octane-1,8-diol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Condensation: Octanedial can participate in condensation reactions with amines to form Schiff bases, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Condensation: Primary amines, acidic or basic catalysts

Major Products

Oxidation: Octanoic acid

Reduction: Octane-1,8-diol

Condensation: Schiff bases

Comparación Con Compuestos Similares

Similar Compounds

Glutaraldehyde: Another dialdehyde with a shorter carbon chain (C5H8O2). It is commonly used as a disinfectant and fixative.

Hexanedial: A dialdehyde with a six-carbon chain (C6H10O2). It is used in organic synthesis and as a cross-linking agent.

Uniqueness of Octanedial

Octanedial’s longer carbon chain compared to glutaraldehyde and hexanedial provides it with unique properties, such as increased hydrophobicity and flexibility in chemical reactions. This makes it particularly useful in applications requiring longer carbon chains and specific reactivity profiles.

Propiedades

IUPAC Name |

octanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADYBSJSJUFUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213247 | |

| Record name | Octanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-54-0 | |

| Record name | Octanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanedial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanedial | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can octanedial derivatives act as disinfectants against Hepatitis B virus?

A1: Research suggests that 1,9-Nonanedial (NDL) and a 1:1 mixture of NDL and 2-Methyl-1, 8-octanedial (referred to as INDL) can reduce the antigenicity of Hepatitis B virus surface antigen (HBsAg). [] These dialdehydes, similar to glutaraldehyde, demonstrated a reduction in HBsAg titer in various forms, including cell culture medium, purified antigen-coated beads, and positive serum samples. This effect was not observed with formalin. Notably, NDL significantly reduced HBsAg titer in HBeAg positive sera within a short exposure time. These findings suggest that NDL and INDL could potentially be used as disinfectants against Hepatitis B virus. []

Q2: What is the role of Ru(PPh3)3Cl2 on active carbon in reactions involving 1,2-octanediol?

A2: Ru(PPh3)3Cl2 on active carbon acts as a catalyst in the oxidative cleavage of vicinal diols, such as 1,2-octanediol, to their corresponding aldehydes. [] This reaction utilizes dioxygen as the oxidant and typically occurs under mild heating conditions (e.g., 60°C). For example, 1,2-octanediol can be successfully converted to heptanal using this catalytic system, highlighting its utility in organic synthesis. []

Q3: How does the structure of cyclic alkenes influence the formation of dicarbonyl products during their reaction with OH radicals?

A3: The reactions of OH radicals with cyclic alkenes like cyclohexene, 1-methyl-1-cyclohexene, and cis-cyclooctene lead to the formation of dicarbonyl products, specifically 1,6-hexanedial, 6-oxo-heptanal, and 1,8-octanedial, respectively. [] These dicarbonyls are generated through the decomposition of cyclic 1,2-hydroxyalkoxy radicals formed as intermediates during the reaction. The study quantified these dicarbonyls as their corresponding dioximes. [] The molar yields of these dicarbonyl products are significantly high, indicating that this reaction pathway is a major route in the OH radical-initiated oxidation of these cyclic alkenes in the presence of NO. []

Q4: How are bis-desulfoglucosinolates synthesized using 1,8-octanedial?

A4: Bis-desulfoglucosinolates containing a variety of saccharidic moieties can be synthesized using 1,8-octanedial as a starting material. [] The synthesis involves two key steps: First, 1,8-octanedial is converted into its corresponding bis-hydroximoyl chloride. [] Second, this bis-hydroximoyl chloride is reacted with protected 1-thio-β-d-glycopyranoses, which incorporate the desired saccharidic moiety. [] The protecting groups on the sugar molecule are then removed to yield the final bis-desulfoglucosinolate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1618228.png)

![3-[(Acetyloxy)methyl]-7-amino-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1618231.png)